An In-depth Technical Guide to (2-Chloroethyl)phosphoramidic Dichloride: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to (2-Chloroethyl)phosphoramidic Dichloride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloroethyl)phosphoramidic dichloride, also known as N,N-bis(2-chloroethyl)phosphoramidic dichloride, is a crucial intermediate in the synthesis of several key chemotherapeutic agents.[1][2] As a bifunctional molecule, its reactivity is centered around the phosphorus atom and the two chloroethyl groups, making it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (2-Chloroethyl)phosphoramidic dichloride, with a particular focus on its role in the development of anticancer drugs.
Synthesis of (2-Chloroethyl)phosphoramidic Dichloride
The most common and efficient method for synthesizing (2-Chloroethyl)phosphoramidic dichloride involves the reaction of bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride.[3][4] This reaction is typically carried out in an inert aprotic solvent in the presence of a tertiary amine base to neutralize the hydrogen chloride generated during the reaction.[1]
Reaction Mechanism and Key Considerations
The synthesis proceeds through the nucleophilic attack of the secondary amine of bis(2-chloroethyl)amine on the electrophilic phosphorus atom of phosphorus oxychloride. The presence of a base, such as triethylamine or N-methylmorpholine, is critical to deprotonate the amine hydrochloride salt and to scavenge the HCl produced, driving the reaction to completion.[1][5]
Key experimental considerations include:
-
Anhydrous Conditions: (2-Chloroethyl)phosphoramidic dichloride is highly sensitive to moisture, which can lead to the hydrolysis of the P-Cl bonds. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][6]
-
Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent side reactions and decomposition. The initial addition of phosphorus oxychloride is typically carried out at low temperatures (0-5 °C).[1]
-
Stoichiometry: The molar ratio of the reactants is crucial for optimizing the yield and purity of the product. An excess of phosphorus oxychloride is often used to ensure complete conversion of the amine.[5]
-
Choice of Base: Tertiary amines like triethylamine are commonly used. The choice of base can influence the reaction rate and the ease of purification.[1]
Experimental Protocol: Synthesis of (2-Chloroethyl)phosphoramidic Dichloride
This protocol details a standard laboratory-scale synthesis of (2-Chloroethyl)phosphoramidic dichloride.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add triethylamine to the suspension with stirring.
-
From the dropping funnel, add phosphorus oxychloride dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[5]
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether and acetone (1:1), to yield white crystals.[4]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of (2-Chloroethyl)phosphoramidic dichloride.
Properties of (2-Chloroethyl)phosphoramidic Dichloride
A thorough understanding of the physicochemical properties of (2-Chloroethyl)phosphoramidic dichloride is essential for its safe handling, storage, and use in subsequent synthetic steps.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄H₈Cl₄NOP | [7] |
| Molecular Weight | 258.89 g/mol | [7] |
| CAS Number | 127-88-8 | [8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 54-56 °C | [4] |
| Boiling Point | 304.9 °C at 760 mmHg | [10] |
| Density | 1.509 g/cm³ | [10] |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Stability | Moisture-sensitive; stable under anhydrous conditions. | [6][9] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups of the chloroethyl chains.
-
¹³C NMR: The carbon NMR spectrum would exhibit two signals for the two non-equivalent carbons of the chloroethyl groups.
-
³¹P NMR: The phosphorus NMR spectrum is a powerful tool for monitoring the synthesis and purity of the compound, with a characteristic chemical shift for the phosphoramidic dichloride moiety.[5]
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the P=O, P-Cl, and C-Cl bonds.
Applications in Drug Development
The primary and most significant application of (2-Chloroethyl)phosphoramidic dichloride is as a key precursor in the synthesis of cyclophosphamide, ifosfamide, and trofosfamide, which are widely used nitrogen mustard alkylating agents in cancer chemotherapy.[1][2]
Synthesis of Cyclophosphamide
Cyclophosphamide is synthesized by the cyclization of (2-Chloroethyl)phosphoramidic dichloride with 3-aminopropan-1-ol.[3] This reaction is also carried out in the presence of a base to neutralize the HCl generated.
Reaction Mechanism:
The synthesis of cyclophosphamide from (2-Chloroethyl)phosphoramidic dichloride and 3-aminopropan-1-ol proceeds through a two-step nucleophilic substitution at the phosphorus center.
-
The amino group of 3-aminopropan-1-ol acts as a nucleophile and attacks the electrophilic phosphorus atom of (2-Chloroethyl)phosphoramidic dichloride, displacing one of the chloride ions.
-
The hydroxyl group of the same 3-aminopropan-1-ol molecule then undergoes an intramolecular nucleophilic attack on the phosphorus atom, displacing the second chloride ion and forming the six-membered oxazaphosphorine ring of cyclophosphamide.
A base, typically a tertiary amine, is essential to deprotonate the amino and hydroxyl groups, enhancing their nucleophilicity, and to scavenge the two equivalents of HCl produced during the reaction.
Synthetic Pathway to Cyclophosphamide
Caption: Synthetic pathway from (2-Chloroethyl)phosphoramidic dichloride to Cyclophosphamide.
Other Applications
While the synthesis of cyclophosphamide and its analogs is the predominant application, (2-Chloroethyl)phosphoramidic dichloride can also be used as a precursor for the synthesis of other organophosphorus compounds with potential biological activities.[2] Its high reactivity allows for the introduction of the bis(2-chloroethyl)amino phosphoryl moiety into various molecules.
Safety, Handling, and Storage
(2-Chloroethyl)phosphoramidic dichloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and may be corrosive to metals.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[6]
Conclusion
(2-Chloroethyl)phosphoramidic dichloride is a cornerstone intermediate in the synthesis of a critical class of anticancer drugs. A thorough understanding of its synthesis, properties, and reactivity is paramount for researchers and professionals in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this important chemical entity in the ongoing quest for more effective cancer therapies.
References
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PrepChem.com. (n.d.). Synthesis of Phenyl-di(2-chloroethyl)phosphoramidic chloride. PrepChem.com. Retrieved from [Link]
- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(10), 5553-5556.
- Boyd, V. L., et al. (1980). Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide. Journal of Medicinal Chemistry, 23(4), 372-375.
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PubChem. (n.d.). Bis(2-chloroethyl)phosphoramidic dichloride. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Cyclophosphamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Song, Y., & Song, Y. (2013). Dichlorophosphinic bis(2-chloroethyl)amide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o33.
- de Wilde, R. C. (1971). PRACTICAL APPLICATIONS OF (2-CHL0R0ETHYL)PH0SPH0NIC ACID IN AGRICULTURAL PRODUCTION. HortScience, 6(4), 364-370.
- Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.
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NIST. (n.d.). Phosphonic acid, (2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. Retrieved from [Link]
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American Society for Horticultural Science. (n.d.). PRACTICAL APPLICATIONS OF (2-CHL0R0ETHYL)PH0SPH0NIC ACID IN AGRICULTURAL PRODUCTION. ASHS Journals. Retrieved from [Link]
- Isab, A. A., et al. (2002). (13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea. Journal of Inorganic Biochemistry, 88(1), 66-72.
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Retrieved from [Link]
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